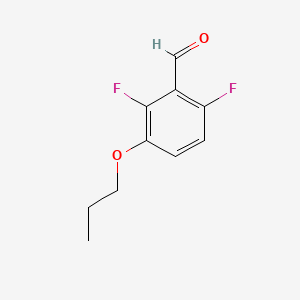

2,6-Difluoro-3-propoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

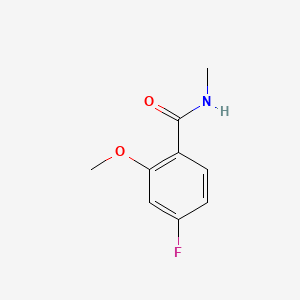

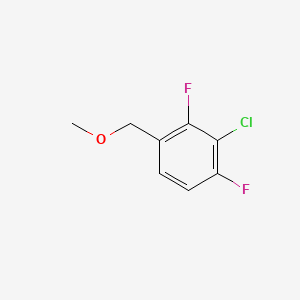

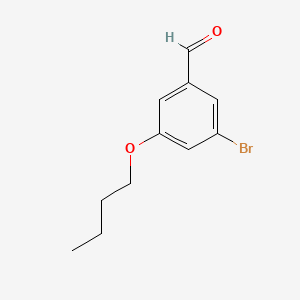

2,6-Difluoro-3-propoxybenzaldehyde is a chemical compound with the CAS Number: 2484888-92-6 . It has a molecular weight of 200.18 and its IUPAC name is this compound . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 200.18 . Its IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

2,6-Difluoro-3-propoxybenzaldehyde has been synthesized and optimized from 2,6-dichlorobenzaldehyde using potassium fluoride in tetramethylene sulfoxide, achieving a yield and purity of 61.2% and 98.1%, respectively. The optimization process considered the mole ratio of reagents, solvent volume, and reaction conditions to enhance the efficiency of the synthesis (Wang Ya-lou, 2004).

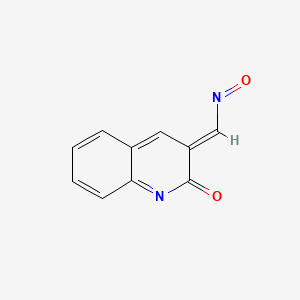

Spectroscopic Analysis and Isomerism

The compound's structural isomers, including this compound, have been studied using matrix-isolation infrared spectroscopy. This analysis highlighted photo-induced rotational isomerism upon UV irradiation, identifying two rotamers (anti and syn) and providing insights into the energy differences between these rotamers, which correlate well with DFT calculations (T. Itoh et al., 2011).

Structural and Molecular Interactions

The compound has been involved in studies examining π-stacked hydrogen-bonded chains of rings, demonstrating its potential in forming complex molecular architectures. These studies offer valuable insights into the compound's ability to engage in hydrogen bonding and π–π stacking interactions, contributing to the understanding of its structural and chemical properties (S. Wardell et al., 2005).

Anticancer Research

Fluorinated analogs of this compound have been synthesized and evaluated for their anticancer activity. This research is crucial in the development of new chemotherapeutic agents, offering a pathway to potentially potent and selective cancer treatments (N. Lawrence et al., 2003).

Reductive Etherification and Synthesis of Novel Compounds

The compound has been utilized in the reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes, leading to the synthesis of novel symmetrical dibenzyl ethers and thioethers. This process highlights its versatility in organic synthesis, enabling the creation of a range of structurally diverse and potentially biologically active compounds (Anamika Prajapati et al., 2019).

Eigenschaften

IUPAC Name |

2,6-difluoro-3-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRSOMIRRZQVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6289455.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289462.png)

![[S(R)]-N-((1S)-1-(2-(Diphenylphosphino)phenyl)-2,2-dimethylpropyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6289469.png)

![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289473.png)

![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6289483.png)